molecular formula C17H20ClNO3 B7741896 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No.: B7741896
M. Wt: 321.8 g/mol
InChI Key: RFTWGDGBJJMPDA-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chloro group at the 6th position, a hydroxy group at the 7th position, and a piperidinylmethyl group at the 8th position of the chromen-2-one core. It has a molecular formula of C17H20ClNO3 and a molecular weight of 321.799 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 4-methylpiperidine in the presence of a suitable catalyst. One common method is the Pechmann condensation, where ethyl acetoacetate reacts with resorcinol under acidic conditions to form 7-hydroxy-4-methylcoumarin. This intermediate is then alkylated with 4-methylpiperidine using a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

    Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Scientific Research Applications

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and chloro groups play crucial roles in these interactions, enhancing binding affinity and specificity. The piperidinylmethyl group may also contribute to the compound’s overall bioactivity by improving its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, hydroxy, and piperidinylmethyl groups allows for versatile modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-10-3-5-19(6-4-10)9-13-16(21)14(18)8-12-11(2)7-15(20)22-17(12)13/h7-8,10,21H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWGDGBJJMPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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